molecular formula C6H26O8 B7884062 Pinacol hexahydrate CAS No. 6091-58-3

Pinacol hexahydrate

Cat. No.: B7884062
CAS No.: 6091-58-3
M. Wt: 226.27 g/mol
InChI Key: LEQNJUZEJVNIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pinacol hexahydrate, also known as 2,3-dimethylbutane-2,3-diol hexahydrate, is a chemical compound with the molecular formula C6H14O2·6H2O. It is a white crystalline solid that is soluble in water and alcohol. This compound is notable for its role in organic synthesis, particularly in the pinacol rearrangement reaction, which is a key transformation in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinacol hexahydrate can be synthesized through the pinacol coupling reaction, which involves the reductive coupling of acetone using an active metal such as magnesium or sodium. The reaction typically proceeds as follows :

  • Preparation of Magnesium Pinacolate

    • In a dry round-bottom flask, place magnesium turnings and add anhydrous acetone.
    • Stir the mixture until the reaction begins, then add more acetone gradually.
    • Heat the mixture under reflux for about an hour to complete the reaction.
  • Formation of this compound

    • Add water containing trisodium phosphate to the reaction mixture.
    • Reflux the mixture for 15 minutes, then cool and filter to obtain this compound crystals.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of magnesium amalgam or sodium amalgam to reduce acetone, followed by crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pinacol hexahydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Acids: Sulfuric acid, hydrochloric acid

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Pinacolone: Formed through the pinacol rearrangement

    Diketones: Formed through oxidation reactions

    Alcohols: Formed through reduction reactions

Scientific Research Applications

Pinacol hexahydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pinacol hexahydrate in the pinacol rearrangement involves the formation of a carbenium ion intermediate. The reaction proceeds as follows :

    Protonation: One of the hydroxyl groups is protonated by the acid, forming a good leaving group.

    Loss of Water: The protonated hydroxyl group leaves as water, generating a carbenium ion.

    1,2-Alkyl Shift: A neighboring alkyl group migrates to the carbenium ion, forming a more stable carbocation.

    Formation of Pinacolone: The carbocation is stabilized by the formation of a carbonyl group, resulting in pinacolone.

Comparison with Similar Compounds

Pinacol hexahydrate can be compared with other similar compounds, such as:

This compound is unique due to its hydrated form, which can influence its reactivity and solubility in various solvents.

Properties

IUPAC Name

2,3-dimethylbutane-2,3-diol;hexahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2.6H2O/c1-5(2,7)6(3,4)8;;;;;;/h7-8H,1-4H3;6*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQNJUZEJVNIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O)O.O.O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209749
Record name Pinacol hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-58-3
Record name Pinacol hexahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacol hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINACOL HEXAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01906GQ23R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In forming the structure of this example, the vinyl ester resin (available from The Dow Chemical Company under the tradename Derakane 411-45), the anhydrous pinacol and the water were preheated to about 52° C. The anhydrous pinacol and benzoyl peroxide were then dissolved in the vinyl ester resin with vigorous agitation. The water was then rapidly added with vigorous agitation continuing for a period of about 20 minutes to form an emulsion of pinacol hexahydrate in the resin. Thereafter, the dimethyl toluidine was added while mixing to form the final composition which was then poured into a mold. The composition set up quickly in the mold to form a rigid structure with the pinacol hexahydrate dispersed therein.
[Compound]
Name
vinyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
vinyl ester
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pinacol hexahydrate
Reactant of Route 2
Reactant of Route 2
Pinacol hexahydrate
Reactant of Route 3
Reactant of Route 3
Pinacol hexahydrate
Reactant of Route 4
Reactant of Route 4
Pinacol hexahydrate
Reactant of Route 5
Reactant of Route 5
Pinacol hexahydrate
Reactant of Route 6
Reactant of Route 6
Pinacol hexahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.